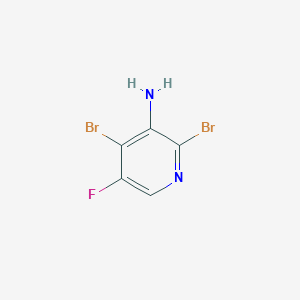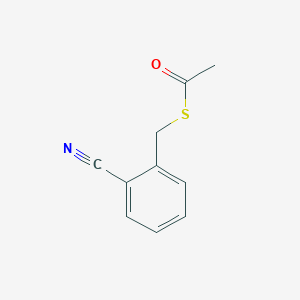
2-Cyclopropylethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylethanamine oxalate is an organic compound with the molecular formula C7H13NO4 It is a derivative of 2-cyclopropylethanamine, combined with oxalic acid to form its oxalate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylethanamine oxalate typically involves the reaction of 2-cyclopropylethanamine with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is generally performed in an aqueous or alcoholic medium, with the temperature maintained at a moderate level to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.
Applications De Recherche Scientifique
2-Cyclopropylethanamine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-cyclopropylethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Cyclopropylethanamine: The parent amine compound without the oxalate group.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Cyclopropylmethanamine: Another related compound with a different carbon chain length.
Uniqueness: 2-Cyclopropylethanamine oxalate is unique due to its combination of the cyclopropyl group and the oxalate salt. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-cyclopropylethanamine;oxalic acid |
InChI |
InChI=1S/C5H11N.C2H2O4/c6-4-3-5-1-2-5;3-1(4)2(5)6/h5H,1-4,6H2;(H,3,4)(H,5,6) |
Clé InChI |
FGMQBULPQQKPMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)









